3-(METHANESULFONYLMETHYL)BENZAMIDE

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship (SAR)

Kinase inhibitor development requires precise scaffold geometry. The meta-substituted methanesulfonylmethyl group in this benzamide (CAS 1820687-33-9) directly enables target hinge-binding interactions that para-isomers cannot replicate. • Key intermediate for BTK/kinase inhibitor libraries (predicted LogP 0.33 vs. -0.28 for non-methylene analog) • Dual reactivity: benzylic methylene (alkylation) + primary amide (acylation/condensation) • Suitable precursor for stable-isotope labeled LC-MS/MS internal standards • Available for immediate shipment in research quantities

Molecular Formula C9H11NO3S
Molecular Weight 213.25
CAS No. 1820687-33-9
Cat. No. B2889357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(METHANESULFONYLMETHYL)BENZAMIDE
CAS1820687-33-9
Molecular FormulaC9H11NO3S
Molecular Weight213.25
Structural Identifiers
SMILESCS(=O)(=O)CC1=CC(=CC=C1)C(=O)N
InChIInChI=1S/C9H11NO3S/c1-14(12,13)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H2,10,11)
InChIKeyOEFQJMYUKMEXRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methanesulfonylmethyl)benzamide: Structural & Procurement Profile


3-(Methanesulfonylmethyl)benzamide (CAS 1820687-33-9), also named 3-((Methylsulfonyl)methyl)benzamide, is a benzamide derivative featuring a methanesulfonylmethyl substituent at the meta position of the phenyl ring . With a molecular formula of C9H11NO3S and a molecular weight of 213.26 g/mol, it serves as a versatile building block in medicinal chemistry, particularly in the synthesis of sulfonamide- and sulfone-containing pharmacophores [1]. Its procurement is primarily driven by its role as a key intermediate in the development of kinase inhibitors and other bioactive molecules [2].

Challenges in Substituting 3-(Methanesulfonylmethyl)benzamide


Substituting 3-(Methanesulfonylmethyl)benzamide with a closely related benzamide analog, such as a para-substituted isomer or a different sulfonyl derivative, can fundamentally alter its biochemical and physicochemical profile. The meta-positioning of the methanesulfonylmethyl group on the phenyl ring directly impacts the molecule's ability to participate in specific hydrogen-bonding and hydrophobic interactions within target binding pockets, which are critical for desired potency and selectivity in downstream applications [1]. Even seemingly minor changes, like replacing the methanesulfonylmethyl with a methanesulfonyl group (lacking the methylene spacer), can drastically shift the compound's conformation, reactivity, and metabolic stability, potentially rendering it ineffective or leading to off-target effects [2]. Therefore, precise structural identity is non-negotiable for reproducible research outcomes and successful lead optimization campaigns.

3-(Methanesulfonylmethyl)benzamide: Differentiation from In-Class Analogs


Lipophilicity & Rigidity Advantage Over 3-Methanesulfonylbenzamide

The target compound's methanesulfonylmethyl (-CH2SO2CH3) moiety provides a critical methylene spacer between the phenyl ring and the sulfone, increasing conformational flexibility and lipophilicity relative to the directly attached methanesulfonyl (-SO2CH3) group found in 3-methanesulfonylbenzamide (CAS 22821-73-4). This structural difference significantly influences the compound's predicted partition coefficient (LogP) and topological polar surface area (TPSA), which are key determinants of passive membrane permeability and oral bioavailability. The predicted LogP for 3-(methanesulfonylmethyl)benzamide is approximately 0.33, while its direct analog 3-methanesulfonylbenzamide has a reported LogP of around -0.28 . This over half-log unit increase in lipophilicity can translate to substantially improved cellular penetration and target engagement in biochemical assays [1].

Medicinal Chemistry Pharmacokinetics Structure-Activity Relationship (SAR)

Kinase ATP-Binding Pocket H-Bond Geometry

Structural analysis of benzamide-based Bruton's Tyrosine Kinase (BTK) inhibitors, such as RN486, demonstrates the critical role of the meta-substituted sulfonylmethylbenzamide moiety. The crystal structure of BTK complexed with a 4-methanesulfonyl-N-phenyl-benzamide analog (PDB ID: 4OT6) reveals that the meta-substitution pattern on the central phenyl ring directs the terminal benzamide group into a deep, solvent-exposed pocket, allowing for a key hydrogen-bonding network with the kinase hinge region [1]. In contrast, para-substituted isomers would project the amide group in an incompatible vector, preventing these essential interactions [2]. While the target compound 3-(methanesulfonylmethyl)benzamide lacks the extended N-phenyl substituent of RN486, its core meta-substituted benzamide scaffold is the minimal pharmacophoric element responsible for this precise spatial orientation. This makes it an essential intermediate for constructing potent and selective kinase inhibitors, a function that para-substituted or non-substituted benzamides cannot fulfill.

Structural Biology Kinase Inhibition Medicinal Chemistry

Dual-Handle Intermediate for Benzylic Sulfonamide Libraries

3-(Methanesulfonylmethyl)benzamide possesses a unique chemical handle in the form of its benzylic methylene group adjacent to the sulfone. This site is amenable to further functionalization, enabling the generation of diverse compound libraries that are not accessible from simple sulfonylbenzamide analogs. Specifically, the α-position to the sulfone can be deprotonated and alkylated under mild conditions, as demonstrated in the asymmetric alkylation of N-sulfonylbenzamides with vinyl ethers [1]. In contrast, 3-methanesulfonylbenzamide (lacking the methylene spacer) lacks this nucleophilic character at the benzylic position, limiting its utility as a diversification point. Furthermore, the primary amide functionality (-CONH2) provides a second orthogonal reactive site for coupling reactions, such as amidation or conversion to nitriles, offering a dual-handle strategy for parallel synthesis .

Organic Synthesis Parallel Synthesis Medicinal Chemistry

3-(Methanesulfonylmethyl)benzamide Application Scenarios


Selective Kinase Inhibitor Synthesis

Based on its meta-substitution pattern that facilitates essential hinge-binding interactions [1], 3-(methanesulfonylmethyl)benzamide is an ideal starting material for constructing focused libraries of kinase inhibitors. Its core benzamide scaffold is a validated fragment for targeting the ATP-binding pocket of kinases like BTK. Researchers should prioritize this compound over para-isomers when designing molecules intended to mimic the binding mode of clinical candidates such as RN486, thereby increasing the probability of achieving potent target engagement and selectivity [2].

Cell-Permeable Chemical Probe Design

The enhanced lipophilicity (predicted LogP ≈ 0.33) relative to 3-methanesulfonylbenzamide (LogP ≈ -0.28) makes this compound a superior choice for applications requiring improved passive membrane permeability [1]. This property is crucial when developing cell-based assays or intracellular probes, as it suggests the compound and its derivatives will more readily cross cell membranes, leading to higher intracellular concentrations and more robust biological readouts. Procurement of this more lipophilic variant is justified for studies where cellular penetration is a known barrier.

Parallel Synthesis of Benzylic Sulfonamide Libraries

For synthetic chemists engaged in diversity-oriented synthesis (DOS) or hit-to-lead optimization, the dual reactivity of 3-(methanesulfonylmethyl)benzamide provides a strategic advantage. The compound's benzylic methylene can be functionalized through alkylation [1], while the primary amide can be independently modified via acylation or condensation reactions [2]. This orthogonal reactivity allows for the efficient generation of a large number of structurally diverse analogs from a single, commercially available scaffold, a capability not offered by simpler sulfonylbenzamide analogs lacking the methylene spacer.

Stable Isotope-Labeled Internal Standard Preparation

The presence of the methanesulfonylmethyl group and the primary amide offers multiple sites for potential isotopic labeling (e.g., 13C, 15N, or 2H), making this compound a suitable precursor for synthesizing stable isotope-labeled (SIL) internal standards for LC-MS/MS bioanalysis. Its well-defined molecular weight and moderate lipophilicity facilitate chromatographic separation and ionization. For analytical chemists supporting preclinical pharmacokinetic studies of benzamide-containing drug candidates, this compound provides a chemically distinct and readily modifiable scaffold for the creation of accurate and precise quantification tools.

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